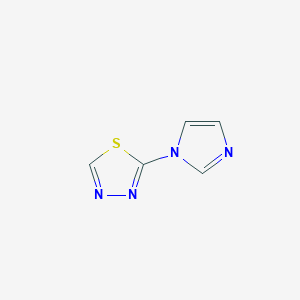

2-(1H-Imidazol-1-yl)-1,3,4-thiadiazole

Description

Historical Context and Evolution of Imidazole (B134444) and 1,3,4-Thiadiazole (B1197879) Heterocycles in Research

The journey of the imidazo[2,1-b] nih.govmdpi.comresearchgate.netthiadiazole scaffold begins with the extensive history of its parent heterocycles: imidazole and 1,3,4-thiadiazole. Imidazole, a five-membered aromatic ring with two non-adjacent nitrogen atoms, is a fundamental building block in nature, most notably found in the essential amino acid histidine and in purine (B94841) bases of nucleic acids. Its discovery and subsequent investigation have been pivotal in understanding numerous biological processes.

The 1,3,4-thiadiazole ring, a five-membered heterocycle containing one sulfur and two nitrogen atoms, does not share the same natural prevalence but has become a cornerstone of medicinal chemistry since its discovery. granthaalayahpublication.orggavinpublishers.com Researchers were initially drawn to 1,3,4-thiadiazole derivatives for their potential as antibacterial agents, often as bioisosteres of sulfonamides. gavinpublishers.com Over the decades, the scope of research expanded dramatically, revealing that the 1,3,4-thiadiazole nucleus is a versatile pharmacophore. mdpi.comresearchgate.netresearchgate.net Its derivatives have been extensively studied and found to possess a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antitubercular properties. granthaalayahpublication.orgmdpi.commdpi.com The aromaticity and stability of the 1,3,4-thiadiazole ring contribute to its favorable pharmacokinetic profile, making it a common feature in drug development programs. mdpi.com

The conceptual fusion of these two important heterocycles led to the first synthesis of the imidazo[2,1-b] nih.govmdpi.comresearchgate.netthiadiazole ring system in the 1950s. tandfonline.comresearchgate.net This development marked a significant step, creating a planar, rigid, and heteroaromatic system with distinct physicochemical properties arising from the condensed rings and the presence of four heteroatoms. ijpcbs.com

Significance of the Imidazo[2,1-b]nih.govmdpi.comresearchgate.netthiadiazole Core in Contemporary Chemical Synthesis and Biological Inquiry

The imidazo[2,1-b] nih.govmdpi.comresearchgate.netthiadiazole core is a highly valued scaffold in modern drug discovery and chemical biology. Its significance stems from its synthetic accessibility and the remarkable diversity of biological activities exhibited by its derivatives. researchgate.net

From a synthetic standpoint, the imidazo[2,1-b] nih.govmdpi.comresearchgate.netthiadiazole ring is typically constructed via the Hantzsch reaction, commonly involving the condensation of a 2-amino-5-substituted-1,3,4-thiadiazole with an α-haloketone (like phenacyl bromides). mdpi.comresearchgate.net This reliable synthetic route allows for the introduction of various substituents at the 2-, 5-, and 6-positions of the fused ring system, facilitating the creation of large libraries of analogues for biological screening. mdpi.comresearchgate.netresearchgate.net

The biological importance of this scaffold is evidenced by the extensive research documenting its wide-ranging pharmacological effects. researchgate.net Derivatives of imidazo[2,1-b] nih.govmdpi.comresearchgate.netthiadiazole have demonstrated potent activities, making them attractive candidates for therapeutic development. tandfonline.com

Table 1: Reported Biological Activities of Imidazo[2,1-b] nih.govmdpi.comresearchgate.netthiadiazole Derivatives

| Biological Activity | Research Focus | Reference(s) |

|---|---|---|

| Anticancer | Inhibition of tubulin polymerization, antiproliferative effects against various human cancer cell lines (MCF-7, A549, etc.). | nih.gov, tandfonline.com |

| Anti-inflammatory | In vivo anti-inflammatory and analgesic activities, some with better profiles than standard drugs like diclofenac. | mdpi.com |

| Antimicrobial | Activity against bacteria such as Staphylococcus aureus and Escherichia coli. | mdpi.com, nih.gov |

| Antifungal | Strong activity and high selectivity against fungi like Candida albicans. | nih.gov, researchgate.net |

| Antitubercular | Potent activity against Mycobacterium tuberculosis. | mdpi.com, nih.gov |

| Anticonvulsant | Potential for treating seizure disorders. | mdpi.com, researchgate.net |

This broad spectrum of activity underscores the scaffold's ability to interact with multiple biological targets, making it a "privileged structure" in medicinal chemistry.

Research Rationale for Investigating 2-(1H-Imidazol-1-yl)-1,3,4-thiadiazole and its Analogues within Structure-Function Paradigms

The rationale for investigating 2-(1H-imidazol-1-yl)-1,3,4-thiadiazole and its analogues is rooted in the principles of molecular hybridization and structure-activity relationship (SAR) studies. The strategy involves combining two known pharmacophores—the 1,3,4-thiadiazole ring and the imidazole ring—into a single molecule. This approach aims to create novel compounds that may exhibit synergistic, additive, or entirely new biological activities compared to the individual components.

The investigation of analogues, where different chemical groups are systematically introduced at various positions on the core scaffold, is crucial for establishing SAR. nih.govnih.gov SAR studies help to elucidate the molecular features necessary for biological activity, identify the most potent compounds, and optimize properties like selectivity and metabolic stability. For instance, research on imidazole-thiadiazole hybrids has explored how substitutions on the phenyl rings attached to the core structure influence their enzymatic inhibitory activity. researchgate.net Similarly, studies on imidazole-fused imidazo[2,1-b] nih.govmdpi.comresearchgate.netthiadiazole analogues have demonstrated that modifications can lead to potent and selective antifungal agents. nih.gov

By synthesizing and evaluating a library of 2-(1H-imidazol-1-yl)-1,3,4-thiadiazole analogues, researchers can map the structural requirements for a desired biological effect. This systematic approach is fundamental to the rational design of new therapeutic agents, moving from a lead compound to a clinical candidate. The research aims to understand how the interplay between the imidazole and thiadiazole moieties, and the various substituents, governs the molecule's interaction with its biological target.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 2-(1H-Imidazol-1-yl)-1,3,4-thiadiazole |

| Imidazo[2,1-b] nih.govmdpi.comresearchgate.netthiadiazole |

| Imidazole |

| 1,3,4-Thiadiazole |

| Histidine |

| 2-amino-5-substituted-1,3,4-thiadiazole |

Structure

3D Structure

Properties

CAS No. |

67545-21-5 |

|---|---|

Molecular Formula |

C5H4N4S |

Molecular Weight |

152.18 g/mol |

IUPAC Name |

2-imidazol-1-yl-1,3,4-thiadiazole |

InChI |

InChI=1S/C5H4N4S/c1-2-9(3-6-1)5-8-7-4-10-5/h1-4H |

InChI Key |

SAWAEBVJQUBWKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)C2=NN=CS2 |

Origin of Product |

United States |

Synthetic Methodologies and Transformative Organic Reactions

Strategies for the Construction of the 1,3,4-Thiadiazole (B1197879) Ring System

The 1,3,4-thiadiazole ring is a common structural motif in medicinally important compounds. nih.govnih.gov Its synthesis is well-established, with several reliable methods available to chemists.

The most prevalent and efficient method for constructing the 2-amino-1,3,4-thiadiazole (B1665364) scaffold involves the cyclization of thiosemicarbazide (B42300) or its derivatives. sbq.org.brsbq.org.br This strategy typically involves reacting a thiosemicarbazide with a carboxylic acid, or its equivalent, under dehydrating conditions. nih.gov

The general mechanism begins with a nucleophilic attack by the nitrogen of the thiosemicarbazide on the carbonyl carbon of the carboxylic acid, followed by dehydration. sbq.org.brsbq.org.br The subsequent intramolecular attack by the sulfur atom on the carbonyl group leads to cyclization, and a final dehydration step yields the aromatic 1,3,4-thiadiazole ring. sbq.org.brsbq.org.br A variety of reagents are used to facilitate this dehydration and cyclization, including phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), and concentrated sulfuric acid. nih.govjocpr.com

For instance, reacting various aromatic carboxylic acids with thiosemicarbazide in the presence of POCl₃ is a common method for producing 2-amino-5-aryl-1,3,4-thiadiazole derivatives. jocpr.comrsc.org Similarly, thiosemicarbazide can be cyclized with acetyl chloride to form 2-amino-5-methyl-1,3,4-thiadiazole. nih.gov The reaction conditions can influence the outcome; cyclization of acylthiosemicarbazide derivatives in an acidic medium (like concentrated H₂SO₄ or 25% HCl) yields 1,3,4-thiadiazoles, whereas an alkaline medium often leads to 1,2,4-triazole (B32235) derivatives. ptfarm.pl

| Starting Materials | Reagents/Conditions | Product | Reference(s) |

| Thiosemicarbazide & Aromatic Carboxylic Acids | POCl₃ | 2-Amino-5-aryl-1,3,4-thiadiazoles | jocpr.com |

| Thiosemicarbazide & Acetyl chloride | - | 2-Amino-5-methyl-1,3,4-thiadiazole | nih.gov |

| Acylthiosemicarbazides | Acidic medium (e.g., conc. H₂SO₄) | 1,3,4-Thiadiazole derivatives | ptfarm.pl |

| Thiosemicarbazide & Aldehydes | I₂-mediated oxidative C-S bond formation | 2-Amino-substituted 1,3,4-thiadiazoles | sbq.org.br |

Beyond thiosemicarbazide-based methods, other synthetic routes provide access to the 1,3,4-thiadiazole core. These alternatives often offer different substitution patterns or proceed under different reaction conditions.

One significant alternative involves the use of dithiocarbazates. sbq.org.brsbq.org.br These can be prepared from the reaction of hydrazine (B178648) with carbon disulfide. sbq.org.brsbq.org.br The resulting dithiocarbazate derivatives can then be cyclized to form the thiadiazole ring. Another approach utilizes the transformation of 1,3,4-oxadiazoles into 1,3,4-thiadiazoles, often by treatment with a thionating agent like Lawesson's reagent. sbq.org.br

Further methods include:

The reaction of N,N'-acylhydrazines with a fluorous Lawesson's reagent, which results in high yields of 1,3,4-thiadiazoles. organic-chemistry.org

An acid-catalyzed regioselective cyclization of acyl hydrazides with alkyl 2-(methylthio)-2-thioxoacetates or alkyl 2-amino-2-thioxoacetates. organic-chemistry.org

The condensation of N-tosylhydrazones with potassium thiocyanate (B1210189) (KSCN) provides a pathway to variously substituted 1,3,4-thiadiazoles. organic-chemistry.org

Oxidative cyclization of thiosemicarbazones using reagents like ferric chloride can also yield the desired heterocyclic ring. researchgate.net

Strategies for the Introduction and Derivatization of the Imidazole (B134444) Moiety

The imidazole ring is a fundamental heterocyclic structure found in many biologically active molecules, including the amino acid histidine. tsijournals.comnih.gov Its synthesis and derivatization are key steps in accessing a wide range of compounds.

The classic Debus synthesis, first reported in 1858, involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. derpharmachemica.comnih.gov While this method often results in low yields, it remains useful for creating C-substituted imidazoles. derpharmachemica.com Numerous modern synthetic methods have since been developed, often employing multicomponent reactions under various catalytic conditions to improve efficiency and yield. researchgate.net

Once the imidazole ring is formed, it can be derivatized through various substitution reactions. Electrophiles typically react at the sp²-hybridized nitrogen (N-3) atom, preserving the ring's aromaticity. youtube.com Common derivatization reactions include:

N-Alkylation and N-Arylation: Introducing alkyl or aryl groups at the nitrogen positions. youtube.com

Halogenation: Substitution of ring hydrogens with halogens, such as iodine, using N-iodosuccinimide (NIS) or elemental iodine. youtube.com

Acylation: Introduction of acyl groups at the nitrogen atoms. youtube.com

The specific synthesis of 2-(1H-Imidazol-1-yl)-1,3,4-thiadiazole would involve a nucleophilic substitution reaction where the N-1 of an imidazole ring attacks an electrophilic center on a 1,3,4-thiadiazole ring, such as a 2-halo-1,3,4-thiadiazole.

Approaches for the Formation of the Fused Imidazo[2,1-b]sbq.org.brtandfonline.comresearchgate.netthiadiazole Core

The fusion of imidazole and 1,3,4-thiadiazole rings creates the imidazo[2,1-b] sbq.org.brtandfonline.comresearchgate.netthiadiazole system, a scaffold associated with diverse pharmacological activities. derpharmachemica.comnih.gov The primary synthetic strategies involve building the imidazole ring onto a pre-existing 2-amino-1,3,4-thiadiazole.

The most widely employed method for synthesizing the imidazo[2,1-b] sbq.org.brtandfonline.comresearchgate.netthiadiazole core is the condensation reaction between a 2-amino-5-substituted-1,3,4-thiadiazole and an α-halo ketone, such as a phenacyl bromide. researchgate.netresearchgate.netresearchgate.net This reaction, often referred to as the Hantzsch thiazole (B1198619) synthesis analogue, proceeds by initial N-alkylation of the exocyclic amino group of the thiadiazole by the α-halo ketone, followed by intramolecular cyclization and dehydration to form the fused imidazole ring. tandfonline.comresearchgate.net

The reaction is typically carried out by refluxing the reactants in a solvent like absolute ethanol (B145695). tandfonline.comresearchgate.net For example, 5-(2-methylpyrimidin-5-yl)-1,3,4-thiadiazol-2-amine can be cyclized with ethyl 3-bromo-2-oxopropanoate in refluxing ethanol to yield the corresponding ethyl 2-(2-methylpyrimidin-5-yl)imidazo[2,1-b] sbq.org.brtandfonline.comresearchgate.netthiadiazole-6-carboxylate. tandfonline.com The versatility of this method allows for a wide range of substituents on both the thiadiazole and the α-halo ketone, leading to a diverse library of fused heterocyclic compounds. researchgate.netnih.gov

| 2-Amino-1,3,4-thiadiazole Derivative | α-Halo Ketone / Electrophile | Conditions | Fused Product | Reference(s) |

| 5-Aryl-1,3,4-thiadiazol-2-amine | α-Bromoacetophenones | Reflux in Ethanol | 2,6-Disubstituted imidazo[2,1-b] sbq.org.brtandfonline.comresearchgate.netthiadiazoles | researchgate.net |

| 5-(2-methylpyrimidin-5-yl)-1,3,4-thiadiazol-2-amine | Ethyl 3-bromo-2-oxopropanoate | Reflux in Ethanol | Ethyl 2-(2-methylpyrimidin-5-yl)imidazo[2,1-b] sbq.org.brtandfonline.comresearchgate.netthiadiazole-6-carboxylate | tandfonline.com |

| 2-Amino-5-aralkyl-1,3,4-thiadiazole | Substituted phenacyl bromides | Reflux in Ethanol | 2-Aralkyl-6-aryl-imidazo[2,1-b] sbq.org.brtandfonline.comresearchgate.netthiadiazoles | researchgate.net |

| 2-Amino-5-alkyl/aryl-1,3,4-thiadiazoles | 3-(2-Bromoacetyl)-6-substituted coumarins | Thermal or Microwave | 2-Alkyl/aryl-(6-substituted coumarin-3-yl)imidazo[2,1-b] sbq.org.brtandfonline.comresearchgate.netthiadiazoles | researchgate.net |

Intramolecular cyclization offers an alternative and powerful route to the imidazo[2,1-b] sbq.org.brtandfonline.comresearchgate.netthiadiazole system. This approach involves designing a linear precursor that already contains all the necessary atoms for both rings and inducing it to cyclize.

One such strategy is the solid-phase synthesis of 2-amido-5-amino-1,3,4-thiadiazole resins. nih.govacs.org These resins are prepared by the cyclization of a thiosemicarbazide resin using a desulfurative agent like p-toluenesulfonyl chloride (p-TsCl). nih.govacs.org The resulting thiadiazole, already bound to a solid support, can then be further functionalized and cyclized to form the fused imidazole ring. This methodology is particularly useful for constructing combinatorial libraries of diverse imidazo[2,1-b] sbq.org.brtandfonline.comresearchgate.netthiadiazole analogs. nih.gov

Another intramolecular approach involves the chemoselective heterocyclization of precursors like indolyl-thiazolidinones, which can be transformed into fused systems such as 5-indolyl substituted 2-amino 5H-thiazolo[4,3-b] sbq.org.brtandfonline.comresearchgate.netthiadiazoles. researchgate.net While this example leads to a related thiazolo-fused system, similar principles of intramolecular cyclodehydration can be applied to construct the desired imidazo-fused core. researchgate.net

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex heterocyclic scaffolds from simple starting materials in a single step, minimizing waste and maximizing atom economy. While specific MCRs for the direct one-pot synthesis of the 2-(1H-Imidazol-1-yl)-1,3,4-thiadiazole core are not extensively documented, related MCRs have been successfully employed to construct the fused imidazo[2,1-b] bohrium.comresearchgate.netnih.govthiadiazole system, demonstrating the feasibility of this approach for assembling the constituent rings.

A notable example is the three-component reaction reported by Bienaymé and Bouzid for the combinatorial synthesis of 5,6-disubstituted-imidazo[2,1-b] bohrium.comresearchgate.netnih.govthiadiazoles. This reaction involves the condensation of a 2-amino-1,3,4-thiadiazole, an aldehyde (such as benzaldehyde), and an isonitrile (such as tert-butyl isonitrile) in the presence of a catalytic amount of perchloric acid. The proposed mechanism proceeds through a [4+1] cycloaddition between the protonated Schiff base (formed from the aminothiadiazole and aldehyde) and the isonitrile, followed by a prototropic shift to yield the final aromatic fused heterocycle. This methodology highlights the potential of MCRs to rapidly generate libraries of derivatives of the core scaffold for further investigation.

Another relevant MCR approach involves the one-pot synthesis of 1,3,4-thiadiazole-thiazolidine-4-one molecular hybrids. This reaction combines 5-substituted-1,3,4-thiadiazol-2-amines, various benzaldehydes, and thioglycolic acid, showcasing an efficient assembly of a hybrid system containing the thiadiazole core. Such strategies could conceivably be adapted to incorporate imidazole precursors for the construction of the target scaffold.

Advanced Derivatization and Functionalization Strategies on the 2-(1H-Imidazol-1-yl)-1,3,4-thiadiazole Skeleton

Electrophilic and Nucleophilic Substitutions on the Thiadiazole Ring

The 1,3,4-thiadiazole ring is an electron-deficient aromatic system. This electronic nature renders the ring generally deactivated towards electrophilic aromatic substitution reactions. Instead, the reactivity of the combined imidazo-thiadiazole system is often dictated by the more electron-rich imidazole moiety, particularly in fused systems.

In studies on the fused imidazo[2,1-b]-1,3,4-thiadiazole ring system, electrophilic substitution reactions, such as bromination, nitration, and coupling with diazonium salts, have been shown to occur preferentially at the C-5 position of the imidazole ring. bohrium.comnih.gov This position is the most activated site within the fused scaffold, directing electrophiles away from the electron-poor thiadiazole ring. bohrium.comnih.gov

Conversely, the electron-deficient character of the 1,3,4-thiadiazole ring makes it theoretically susceptible to nucleophilic substitution, particularly at the C-2 and C-5 positions, especially if a suitable leaving group is present. However, examples of such substitutions on the 2-(1H-Imidazol-1-yl)-1,3,4-thiadiazole skeleton itself are not widely reported in the literature. The stability of the C-S and C=N bonds within the aromatic ring presents a significant barrier to substitution unless the ring is activated by strong electron-withdrawing groups or the reaction proceeds via a ring-opening/ring-closing mechanism.

Functional Group Interconversions and Side-Chain Modifications on the Imidazole Ring

Functionalization of the imidazole ring within the 2-(1H-Imidazol-1-yl)-1,3,4-thiadiazole structure can be achieved either by using pre-functionalized imidazole precursors during synthesis or by post-synthetic modification of the intact scaffold. The imidazole ring is amphoteric, meaning it can act as both an acid and a base, and is susceptible to attack by both electrophiles and nucleophiles.

A common strategy involves introducing desired functional groups, such as nitro or methyl groups, onto the imidazole starting material before its coupling to form the thiadiazole ring. For instance, derivatives like 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-1,3,4-thiadiazole are synthesized from 2-methyl-5-nitroimidazole. Once incorporated, these functional groups can undergo further transformations. The nitro group, for example, is a versatile precursor that can be reduced to an amino group, which can then be further derivatized through acylation, alkylation, or diazotization reactions.

Post-synthetic modifications primarily target the N-1 position of the imidazole ring (if not already part of the link to the thiadiazole) or any existing side chains. N-alkylation of the imidazole ring is a key modification strategy used to enhance physicochemical properties or modulate biological interactions. For example, attaching alkyl groups can increase lipophilicity or introduce specific hydrophobic interactions with biological targets.

Design and Synthesis of Hybrid Molecules Incorporating Additional Pharmacophores

A prominent strategy in medicinal chemistry is the creation of hybrid molecules, where the 2-(1H-Imidazol-1-yl)-1,3,4-thiadiazole scaffold is covalently linked to other known pharmacophores. This approach aims to generate novel compounds with potentially synergistic or multi-target biological activities. The 1,3,4-thiadiazole ring serves as a stable and versatile linker or core for connecting different bioactive moieties.

Various synthetic methods are employed to create these hybrids. A common approach involves synthesizing a 2-amino-5-substituted-1,3,4-thiadiazole intermediate, which is then coupled with a second pharmacophore containing a reactive group. For example, hybrid molecules containing 1,2,4-triazole or 1,3,4-oxadiazole (B1194373) moieties have been synthesized from thiosemicarbazide precursors that are cyclized into the respective azole rings. researchgate.net

Another strategy involves the reaction of a functionalized thiadiazole with a second heterocyclic precursor. For instance, the synthesis of thiadiazole-thiazolidinone hybrids has been achieved by reacting a 2-imino-1,3,4-thiadiazole intermediate with chloroacetyl chloride, followed by condensation with aromatic aldehydes to introduce further diversity. nih.gov These multi-step syntheses allow for the modular construction of complex molecules with tailored properties.

The table below summarizes selected examples of hybrid molecules based on the 1,3,4-thiadiazole core.

| Additional Pharmacophore | General Synthetic Strategy | Resulting Hybrid Molecule Class |

| 1,2,4-Triazole | Cyclization of bis-acid hydrazide with carbon disulfide followed by treatment with hydrazine hydrate. researchgate.net | 2,5-bis[(4-amino-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazole |

| Thiazolidin-4-one | Reaction of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride and ammonium (B1175870) thiocyanate, followed by Knoevenagel condensation with aldehydes. nih.gov | 2-(5-(Aryl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives |

| 1,2,3-Triazole | Reaction of an alkylidenehydrazinecarbodithioate derivative of a 1,2,3-triazole with hydrazonoyl halides. nih.gov | 1,3,4-Thiadiazole derivatives containing a 1,2,3-triazole moiety |

| Benzimidazole/Benzoxazole | Synthesis of hybrid molecules incorporating the 1,3,4-thiadiazole ring with various benz-heterocycles. | 1,3,4-Thiadiazole-benzimidazole/benzoxazole hybrids |

| Benzoate | Esterification of a hydroxyl-functionalized imidazole-thiadiazole precursor with a benzoic acid derivative using coupling agents like EDCI and DMAP. | Benzoate esters of imidazole-1,3,4-thiadiazole |

Advanced Spectroscopic and Crystallographic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2-(1H-Imidazol-1-yl)-1,3,4-thiadiazole by providing information about the chemical environment, connectivity, and spatial relationships of its atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four protons in the molecule.

Thiadiazole Ring: A single proton is attached to the C5 carbon of the 1,3,4-thiadiazole (B1197879) ring. This proton is expected to appear as a singlet in the downfield region of the spectrum, typically around δ 9.0-9.5 ppm, due to the deshielding effect of the adjacent sulfur and nitrogen atoms.

Imidazole (B134444) Ring: The imidazole ring contains three protons. The proton at the C2' position (between the two nitrogen atoms) would be the most deshielded, likely appearing as a singlet around δ 8.0-8.5 ppm. The protons at the C4' and C5' positions are chemically distinct and would appear as two separate signals, likely in the range of δ 7.0-7.8 ppm. These protons would show coupling to each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display five signals for the five carbon atoms of the heterocyclic framework.

Thiadiazole Ring: The two carbons of the 1,3,4-thiadiazole ring are in highly distinct electronic environments. The C2 carbon, bonded to the imidazole nitrogen, is expected to resonate at approximately δ 165-170 ppm. mdpi.comrsc.org The C5 carbon, bonded to a hydrogen atom, would likely appear further downfield, around δ 150-155 ppm.

Imidazole Ring: The three carbons of the imidazole ring would also have characteristic chemical shifts. The C2' carbon is anticipated to be the most downfield of the imidazole carbons, around δ 135-140 ppm. The C4' and C5' carbons are expected to resonate in the δ 115-130 ppm range. nih.gov

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between the C4'-H and C5'-H protons of the imidazole ring. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unambiguously assigning each proton signal to its corresponding carbon atom and for confirming the connectivity between the imidazole and 1,3,4-thiadiazole rings through the C2-N1' bond.

Table 1: Predicted NMR Data for 2-(1H-Imidazol-1-yl)-1,3,4-thiadiazole

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

|---|---|---|

| H-5 (Thiadiazole) | ~9.2 (s, 1H) | - |

| C-2 (Thiadiazole) | - | ~168 |

| C-5 (Thiadiazole) | - | ~152 |

| H-2' (Imidazole) | ~8.3 (s, 1H) | - |

| H-4' (Imidazole) | ~7.6 (t, 1H) | - |

| H-5' (Imidazole) | ~7.2 (t, 1H) | - |

| C-2' (Imidazole) | - | ~138 |

| C-4' (Imidazole) | - | ~128 |

| C-5' (Imidazole) | - | ~118 |

Predicted values are based on data from related heterocyclic compounds. s=singlet, t=triplet.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Molecular Vibration and Electronic Transition Analysis

C-H Stretching: Aromatic C-H stretching vibrations from both rings would appear above 3000 cm⁻¹, typically in the 3100-3050 cm⁻¹ region. jocpr.com

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic rings are expected to produce a series of sharp bands in the 1620-1450 cm⁻¹ range. sid.ir

Ring Vibrations: The characteristic "breathing" modes of the thiadiazole and imidazole rings, involving C-S and C-N stretching, would be observed in the fingerprint region (1400-1000 cm⁻¹). Specifically, bands related to the C-S-C linkage of the thiadiazole ring are often found around 1300-1000 cm⁻¹. sid.ir

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The conjugated π-system extending across both heterocyclic rings is expected to give rise to intense absorption bands in the UV region. Typically, π→π* transitions are observed for such aromatic systems, with absorption maxima (λ_max) expected in the range of 250-320 nm. semanticscholar.org The exact position and intensity of these bands are influenced by the electronic nature of the interconnected rings.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.

Molecular Weight Confirmation: The molecular formula of 2-(1H-Imidazol-1-yl)-1,3,4-thiadiazole is C₅H₄N₄S. High-resolution mass spectrometry (HRMS) would be used to confirm its exact mass.

Calculated Exact Mass: 152.0157 g/mol .

The observation of a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 152 or 153, respectively, would confirm the molecular weight.

Fragmentation Pathway Analysis: Under electron ionization (EI), the molecular ion would undergo fragmentation, providing clues to its structure. Plausible fragmentation pathways include:

Cleavage of the Inter-ring Bond: The primary fragmentation may involve the breaking of the bond between the thiadiazole and imidazole rings.

Thiadiazole Ring Fragmentation: The 1,3,4-thiadiazole ring can fragment through the loss of HCN or a thioformyl (B1219250) radical (HCS).

Imidazole Ring Fragmentation: The imidazole ring is relatively stable but can fragment via the sequential loss of HCN molecules. Studies on related imidazo[2,1-b] jocpr.comsemanticscholar.orgnih.govthiadiazole systems have shown characteristic fragmentation patterns that can help elucidate the structure. researchgate.net

Single Crystal X-ray Diffraction (XRD) for Precise Molecular Geometry and Supramolecular Architecture Determination

Single crystal X-ray diffraction (XRD) offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of 2-(1H-Imidazol-1-yl)-1,3,4-thiadiazole can be grown, XRD analysis would provide precise data on:

Molecular Geometry: Exact bond lengths, bond angles, and torsion angles, confirming the connectivity and planarity of the heterocyclic rings. mdpi.com

Conformation: The dihedral angle between the planes of the imidazole and 1,3,4-thiadiazole rings would be determined, revealing the preferred conformation of the molecule in the crystal lattice.

Supramolecular Architecture: The analysis would reveal intermolecular interactions, such as hydrogen bonds (e.g., C-H···N) or π-π stacking interactions between the aromatic rings of adjacent molecules, which dictate how the molecules pack in the solid state. nih.gov Such interactions are crucial for understanding the physical properties of the material.

Application of Spectroscopic and Crystallographic Data in Theoretical Model Validation

Experimental data obtained from spectroscopy and crystallography are essential for validating theoretical models, most commonly derived from Density Functional Theory (DFT) calculations. uomustansiriyah.edu.iq

Geometry Optimization: The molecular geometry calculated using DFT can be directly compared with the bond lengths and angles obtained from XRD analysis, providing a measure of the accuracy of the computational method. acs.org

NMR Chemical Shift Prediction: DFT calculations can predict ¹H and ¹³C NMR chemical shifts. A strong correlation between the calculated and experimental shifts serves as a powerful confirmation of the structural assignment. rsc.org

Vibrational Frequency Analysis: Theoretical vibrational frequencies can be calculated and compared with the experimental IR spectrum. This comparison aids in the assignment of specific vibrational modes to the observed absorption bands. uomustansiriyah.edu.iq

Electronic Transition Simulation: Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum. The calculated excitation energies and oscillator strengths can be compared with the experimental λ_max values to understand the nature of the electronic transitions (e.g., HOMO-LUMO transitions). uomustansiriyah.edu.iq

By integrating these advanced analytical techniques with theoretical computations, a comprehensive and validated understanding of the structural, vibrational, and electronic properties of 2-(1H-Imidazol-1-yl)-1,3,4-thiadiazole can be achieved.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Identification of Key Structural Features Contributing to Biological Potential

SAR studies on compounds featuring the 1,3,4-thiadiazole (B1197879) scaffold have identified several structural elements critical for their biological effects. For the fused imidazo[2,1-b] nih.govasianpubs.orgrsc.orgthiadiazole system, which shares structural similarities with 2-(1H-imidazol-1-yl)-1,3,4-thiadiazole, the nitrogen atoms of the imidazothiadiazole ring are indicated to play an important role in interactions with molecular targets. nih.gov The 1,3,4-thiadiazole ring itself is considered a pharmacologically significant scaffold, with its high electron density and planar, chemically stable structure supporting optimal receptor binding.

Substitutions at various positions on the thiadiazole and imidazole (B134444) rings are pivotal in modulating biological activity. For instance, in a series of 2,5-disubstituted-1,3,4-thiadiazoles, the presence of a 5-nitrofuran-2-yl group at the C2 position and a 2,4-dichlorophenyl group at the C5 position resulted in the most potent anti-tubercular activity. In other studies, the introduction of a nitro group on a coumarin (B35378) ring attached to the thiadiazole system was found to improve antibacterial activity against P. aeruginosa. nih.gov Furthermore, for antimicrobial properties, halogen substituents (chloro and fluoro) on a phenyl ring attached to the thiadiazole moiety tend to increase antibacterial activity, particularly against Gram-positive bacteria, while oxygenated substituents enhance antifungal activity. nih.gov

The following table summarizes key structural features and their impact on the biological potential of 1,3,4-thiadiazole derivatives.

| Structural Feature | Position | Observed Biological Impact |

| Imidazothiadiazole Ring Nitrogens | Core Scaffold | Crucial for interactions with molecular targets. nih.gov |

| 5-Nitrofuranyl Group | C2 of Thiadiazole | Potent anti-tubercular activity. |

| 2,4-Dichlorophenyl Group | C5 of Thiadiazole | Potent anti-tubercular activity. |

| Halogen Substituents on Phenyl Ring | C5 of Thiadiazole | Enhanced antibacterial activity. nih.gov |

| Oxygenated Substituents on Phenyl Ring | C5 of Thiadiazole | Enhanced antifungal activity. nih.gov |

Impact of Substituent Position and Electronic Properties on Molecular Interactions

The position and electronic characteristics of substituents on the 2-(1H-imidazol-1-yl)-1,3,4-thiadiazole framework significantly influence molecular interactions and, consequently, biological activity. Studies on related 1,3,4-thiadiazole derivatives have shown that lipophilicity, electronic, and steric factors are decisive for their potency. nih.gov

The electronic properties of substituents can dictate the strength and nature of interactions with biological targets. For example, the reactivity of 1,3,4-thiadiazole molecules is determined by the electronic distribution of their frontier molecular orbitals (HOMO and LUMO). researchgate.net The sulfur, chlorine, oxygen, and nitrogen atoms within these molecules can contribute electrons to a target or accept electrons via back-bonding, forming feedback bonds. The distribution of these orbitals is key to the molecule's reactivity.

In a series of 1,3,4-thiadiazole derivatives evaluated for anti-tubercular activity, it was observed that substituents in the para position of a phenyl ring were active, while those in the meta position rendered the compounds inactive. This highlights the critical role of substituent positioning in ensuring the correct orientation and interaction with the target binding site.

The table below illustrates the influence of substituent properties on the activity of 1,3,4-thiadiazole analogs.

| Property | Influence on Molecular Interaction | Example Effect on Biological Activity |

| Lipophilicity | Affects membrane permeability and binding to hydrophobic pockets. | A key descriptor in QSAR models for antiproliferative activity. nih.gov |

| Electronic Factors | Modulates the strength of interactions (e.g., hydrogen bonding, electrostatic interactions). | Decisive for antiproliferative potency. nih.gov |

| Steric Factors | Determines the fit of the molecule into the binding site. | Decisive for antiproliferative potency. nih.gov |

| Substituent Position | Affects the geometry and accessibility of interacting groups. | Para-substituted compounds showed activity, while meta-substituted were inactive in an anti-tubercular series. |

Conformational Preferences and Stereochemical Effects on Activity Modulation

The three-dimensional arrangement of a molecule, including its conformational preferences and stereochemistry, is a critical determinant of its biological activity. For molecules like 2-(1H-imidazol-1-yl)-1,3,4-thiadiazole, which contain multiple rotatable bonds, the preferred conformation can significantly impact how the molecule fits into a biological target.

X-ray crystallography studies of bioactive 5-arylimino-1,3,4-thiadiazole derivatives have provided definitive proof of their molecular structure and conformation in the solid state. nih.gov Such studies are invaluable for understanding the precise spatial arrangement of atoms and functional groups, which can then be correlated with biological activity data. Although specific stereochemical studies on chiral derivatives of 2-(1H-imidazol-1-yl)-1,3,4-thiadiazole are not widely reported, it is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can exhibit vastly different biological activities and metabolic profiles. Therefore, the introduction of chiral centers into this scaffold would likely have a profound effect on its activity.

Development of SAR Models for Predictive Compound Design

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used in drug design to correlate the chemical structure of compounds with their biological activity. For derivatives of 1,3,4-thiadiazole and the related imidazo[2,1-b] nih.govasianpubs.orgrsc.orgthiadiazole system, several QSAR studies have been conducted to predict their antiproliferative and other biological activities. nih.govasianpubs.org

These models are typically developed using multiple linear regression (MLR) or other statistical methods to create equations that relate molecular descriptors to biological potency. nih.gov Key descriptors often identified in these models include those related to lipophilicity (e.g., partition coefficient), electronic properties, and steric factors (e.g., principal moment of inertia). nih.govasianpubs.org For instance, a QSAR study on imidazo[2,1-b] nih.govasianpubs.orgrsc.orgthaidiazole derivatives as murine leukemia cell inhibitors found that a lower partition coefficient and a lower principal moment of inertia about the X-axis correlated with better inhibitory activity. asianpubs.org

The predictive power of these models is rigorously tested through internal and external validation methods. nih.gov Successful QSAR models can then be used to virtually screen new, untested compounds or to guide the design of novel derivatives with potentially improved activity. asianpubs.org This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.

The following table presents key descriptors from a QSAR model for imidazo[2,1-b] nih.govasianpubs.orgrsc.orgthaidiazole derivatives against murine leukemia cells. asianpubs.org

| Descriptor | Coefficient Sign | Interpretation for Enhanced Activity |

| Partition Coefficient | Negative | Lower values are favorable. |

| Cluster Count | Positive | Higher values are favorable. |

| Principal Moment of Inertia (PMI-X) | Negative | Lower values are favorable. |

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization Research

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry for lead optimization. nih.gov These techniques aim to modify a lead compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile, or to generate novel chemical entities that can be patented.

Bioisosteric replacement involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity. researchgate.net A classic example relevant to the 2-(1H-imidazol-1-yl)-1,3,4-thiadiazole scaffold is the bioisosteric relationship between the 1,3,4-thiadiazole and 1,3,4-oxadiazole (B1194373) rings. mdpi.com The sulfur atom of the thiadiazole ring generally imparts greater lipid solubility compared to the oxygen in an oxadiazole, and the mesoionic character of the 1,3,4-thiadiazole can lead to good tissue permeability. mdpi.com

Scaffold hopping is a more drastic modification that involves replacing the central core or scaffold of a molecule with a structurally different one, while maintaining the original orientation of key functional groups required for biological activity. nih.gov This can lead to the discovery of new classes of compounds with similar biological profiles but different core structures. For the 2-(1H-imidazol-1-yl)-1,3,4-thiadiazole scaffold, one could envision hopping to other five-membered heterocyclic systems or bicyclic structures that can present the imidazole and other key substituents in a similar spatial arrangement. Both bioisosterism and scaffold hopping are powerful tools for navigating chemical space and optimizing lead compounds in drug discovery programs. researchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure, Reactivity Descriptors, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 2-(1H-Imidazol-1-yl)-1,3,4-thiadiazole. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Reactivity: DFT studies analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of chemical reactivity and kinetic stability. universci.com A large energy gap suggests high stability, while a small gap indicates higher reactivity. universci.com Analysis of the molecular electrostatic potential (MEP) map reveals the electron density distribution, highlighting electrophilic and nucleophilic sites for potential chemical reactions. universci.com Global reactivity descriptors such as electronegativity, hardness, and softness can also be derived from FMO energies to quantify the molecule's reactive nature. universci.com

Spectroscopic Properties: DFT methods can predict spectroscopic data, which serves as a valuable comparison for experimental findings. For instance, theoretical calculations can determine vibrational frequencies corresponding to infrared (IR) spectra and chemical shifts for Nuclear Magnetic Resonance (NMR) spectra. nih.govmdpi.com Studies on related 1,3,4-thiadiazole (B1197879) structures show excellent agreement between DFT-calculated bond lengths and angles and those determined experimentally through X-ray crystallography. universci.com

Table 1: Representative DFT-Calculated Parameters for Thiadiazole Derivatives

| Parameter | Description | Typical Value/Finding |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A key indicator of chemical reactivity and stability. universci.com |

| MEP Analysis | Molecular Electrostatic Potential | Identifies positive (electrophilic) and negative (nucleophilic) regions. universci.com |

| Global Hardness (η) | Resistance to change in electron distribution | Calculated from HOMO and LUMO energies. |

| Global Softness (S) | The reciprocal of global hardness | Indicates the capacity of an atom or group of atoms to receive electrons. |

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is crucial for understanding the potential biological activity of compounds like 2-(1H-Imidazol-1-yl)-1,3,4-thiadiazole by modeling their interactions at the molecular level.

Derivatives and analogs featuring the imidazo-thiadiazole core have been extensively studied against a wide array of biological targets. Docking studies reveal the binding affinity, typically expressed as a docking score in kcal/mol, and the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds and hydrophobic interactions. jcdr.net For example, various imidazo[2,1-b] nih.govresearchgate.netthiadiazole derivatives have been docked against targets including Pantothenate synthetase and Glycylpeptide N-tetradecanoyl transferase, showing high affinity. Other studies have explored interactions with targets like HIV-1 protease, epidermal growth factor receptor (EGFR) tyrosine kinase, and human carbonic anhydrase (hCA) isoforms. researchgate.netmdpi.com These simulations indicate that the thiadiazole ring often plays a key role in hydrophilic interactions, while other parts of the molecule engage in hydrophobic contacts within the binding pocket. jcdr.net

Table 2: Summary of Molecular Docking Studies on Imidazo-Thiadiazole Derivatives

| Compound Series | Protein Target | Range of Binding Affinities (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| Imidazo[2,1-b]thiazole-Thiadiazole Conjugates | Glypican-3 (GPC-3) | -6.90 to -10.30 | Non-covalent interactions within the binding site. nih.gov |

| Imidazo[2,1-b]-1,3,4-thiadiazole Derivatives | HIV-1 Protease | Dock scores from -89.44 to -117.12 | Hydrogen bonding and affinity to the protein. researchgate.net |

| Imidazo[2,1-b] nih.govresearchgate.netthiadiazole Derivatives | Pantothenate synthetase | -9.7 to -10.8 | High affinity for the enzyme's active site. |

| Pyridine-Thiadiazole Hybrids | EGFR Tyrosine Kinase (EGFR TK) | Not specified | Established binding mode within the active site. mdpi.com |

| Disubstituted 1,3,4-Thiadiazoles | c-Met Receptor | Up to -8.51 | Predominantly hydrophobic interactions. jcdr.net |

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Receptor Complexes

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability and dynamic behavior of the predicted ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological environment by treating molecules as dynamic entities.

For thiadiazole derivatives, MD simulations have been used to validate docking results by monitoring the stability of the ligand within the protein's binding pocket. scilit.comnih.gov Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the simulation period suggests that the complex is in equilibrium and the ligand remains securely bound. scilit.com For instance, MD studies on 1,3,4-thiadiazole derivatives targeting specific tumor protein markers have confirmed the stability of the docked complexes, indicating that the compounds are likely to remain inside the protein's binding pocket. nih.gov These simulations are crucial for confirming that the interactions predicted by static docking are maintained in a dynamic system. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research and Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. For the 2-(1H-Imidazol-1-yl)-1,3,4-thiadiazole scaffold, QSAR studies help in understanding which structural features are critical for activity and in predicting the potency of new, unsynthesized derivatives.

QSAR models are built using a set of known active compounds and various molecular descriptors, which can be electronic, steric, hydrophobic, or topological in nature. nih.govresearchgate.net Studies on imidazo[2,1-b] nih.govresearchgate.netthiadiazoles have successfully developed QSAR models to predict their antiproliferative activity against various cancer cell lines. researchgate.net These models help identify the key physicochemical properties that govern the compound's efficacy, providing mechanistic insights into their mode of action. nih.gov By establishing a mathematical relationship between structure and activity, QSAR serves as a valuable predictive tool in the design and optimization of more potent analogs. researchgate.net

Conformational Analysis and Energy Minimization Studies

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule. Since a molecule's conformation dictates its shape and how it can interact with a biological target, this analysis is a critical prerequisite for meaningful molecular modeling studies like docking.

For flexible molecules such as 2-(1H-Imidazol-1-yl)-1,3,4-thiadiazole, which has a rotatable bond between the imidazole (B134444) and thiadiazole rings, conformational analysis is performed to find the global minimum energy structure. Methods such as molecular mechanics (e.g., MM+ force field) and semi-empirical calculations (e.g., AM1) are used to explore the potential energy surface and identify low-energy conformers. lew.ro These studies can reveal the preferred spatial orientation of the heterocyclic rings, which is essential for understanding how the molecule fits into a receptor's binding site. The most stable conformer is then typically used as the starting structure for subsequent docking and dynamics simulations to ensure the results are as accurate as possible. lew.ro

Elucidation of Molecular Targets and Biochemical Pathways

Research into the molecular interactions of imidazo[2,1-b] iiarjournals.orgresearchgate.netthiadiazole derivatives has identified several key protein and nucleic acid targets. The unique structural and electronic properties of this scaffold, particularly the mesoionic nature of the 1,3,4-thiadiazole ring, facilitate its ability to cross cellular membranes and engage with various biological targets. nih.govdergipark.org.trresearchgate.net

Studies on Enzyme Inhibition Profiles

Derivatives of the imidazo[2,1-b] iiarjournals.orgresearchgate.netthiadiazole core have been shown to interact with and inhibit a variety of enzymes, indicating a broad potential for modulating biochemical pathways. doaj.org

Cyclooxygenase (COX): The imidazo[2,1-b] iiarjournals.orgresearchgate.netthiadiazole scaffold is a core structure in molecules investigated for cyclooxygenase inhibition. mdpi.com Molecular docking studies of 2,6-diaryl-imidazo[2,1-b] iiarjournals.orgresearchgate.netthiadiazole derivatives suggest that the size of substituents on the aromatic rings influences the formation of hydrogen bonds with nitrogen atoms within the core structure. mdpi.com For example, the presence of a CF3 substituent can facilitate hydrogen bonding with Ser532 in COX-1 and Tyr371 in COX-2, which may influence the ligand's orientation in the enzyme's binding pocket. mdpi.com Other studies on thiadiazole derivatives have identified compounds with selective inhibitory profiles for COX-1 or COX-2. dergipark.org.trnih.govrsc.orgnih.gov Docking studies showed that potent, selective COX-2 inhibitors could immerse deeply into the enzyme's additional pocket, binding with key amino acids Arg513 and His90, which are responsible for selectivity. rsc.org

Jun Kinase: Imidazo[2,1-b] iiarjournals.orgresearchgate.netthiadiazole derivatives have been reported as potential inhibitors of Jun kinase, highlighting their possible role in target-oriented drug design. doaj.org

Carbonic Anhydrase (CA): This class of compounds has been investigated for its interaction with various carbonic anhydrase isozymes. Studies on 1,3,4-thiadiazole-thiols have demonstrated inhibition of the cytosolic isozymes CA I and CA II, as well as the transmembrane, tumor-associated isozyme CA IX. nih.govresearchgate.net The thiol moiety is thought to act as a zinc-binding function, crucial for inhibition. nih.govresearchgate.net Inhibition constants for various 1,3,4-thiadiazole-thiol derivatives have been determined across these isozymes, revealing that thiadiazoles are generally more potent inhibitors than related triazoles. nih.gov

| Compound Class | Target Isozyme | Inhibition Constant (Kᵢ) Range | Reference |

| 1,3,4-Thiadiazole-thiols | hCA I | 97 nM - 548 µM | nih.gov |

| 1,3,4-Thiadiazole-thiols | hCA II | 7.9 µM - 618 µM | nih.gov |

| 1,3,4-Thiadiazole-thiols | hCA IX | 9.3 µM - 772 µM | nih.gov |

| 2-Substituted 1,3,4-thiadiazole-5-sulfonamides | CA II | 3.3 x 10⁻⁸ M - 1.91 x 10⁻⁷ M (IC₅₀) | nih.gov |

Pantothenate Synthetase: As a potential anti-tuberculosis target, pantothenate synthetase has been studied using computational methods. Molecular docking of imidazo[2,1-b] iiarjournals.orgresearchgate.net-thiadiazole derivatives has been performed to understand the putative binding patterns and stability of the protein-ligand complex. uantwerpen.be These in-silico studies help identify derivatives with the highest binding affinity for the enzyme.

Enoyl-acyl carrier protein reductase (InhA): InhA is a key enzyme in the mycobacterial cell wall biosynthesis pathway and a validated target. researchgate.netnih.govmdpi.comresearchgate.net Computational and in-vitro studies have explored imidazo[2,1-b] iiarjournals.orgresearchgate.netthiadiazole derivatives as putative InhA inhibitors. eurekaselect.com Docking analyses reveal that hydrogen bonding, α-π, and hydrophobic interactions are governing factors for the interaction. eurekaselect.com Tyr158 is noted as an important amino acid residue that interacts with substrates required for mycolic acid synthesis. researchgate.net

Glycylpeptide N-tetradecanoyl transferase and Candidapepsin-2: Molecular docking studies have also been performed on imidazo[2,1-b] iiarjournals.orgresearchgate.net-thiadiazole derivatives against these fungal enzyme targets. The results from these computational screenings indicate the binding affinity of various substituted derivatives, guiding further investigation.

Investigation of DNA/RNA Interaction Mechanisms and Nucleic Acid Replication Interference

The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a core structure of nucleic acid bases. This structural similarity suggests that thiadiazole derivatives have the potential to interfere with processes related to DNA replication. nih.gov The mesoionic character of the 1,3,4-thiadiazole ring allows it to readily cross cellular membranes and interact with biological targets, including DNA. nih.govmdpi.com Studies investigating the binding of 1,3,4-thiadiazole derivatives with calf thymus DNA (CT-DNA) have been conducted to understand the mechanism of interaction with nucleic acids. rsc.org Furthermore, some imidazole derivatives have been shown to bind with DNA, acting as DNA intercalators and inhibiting enzymes like topoisomerase II, which is critical for managing DNA topology during replication and transcription. nih.gov

Modulation of Receptor Binding and Signal Transduction Pathways

Derivatives of the core scaffold have been shown to modulate key signaling pathways involved in cell growth, proliferation, and survival. A significant body of research points to the inhibition of protein kinase phosphorylation as a primary mechanism.

Focal Adhesion Kinase (FAK): A new class of imidazo[2,1-b] iiarjournals.orgresearchgate.netthiadiazole compounds has been evaluated as inhibitors of the phosphorylation of focal adhesion kinase (FAK). iiarjournals.orgnih.govnih.gov FAK is often overexpressed in various cancers and is a key component of signal transduction initiated by integrins. High-throughput arrays revealed that these compounds can cause a significant inhibition of the phosphorylation of numerous tyrosine kinase substrates, with FAK (PTK2) identified as a major hub. nih.govbohrium.com This inhibition of FAK phosphorylation has been associated with the modulation of cell migration and proliferation. nih.govnih.gov

Other Kinases and Pathways: Beyond FAK, these compounds have been investigated as inhibitors of Mitogen-activated protein kinase-interacting protein kinases (MNKs). nih.gov MNKs phosphorylate the eukaryotic initiation factor 4E (eIF4E), a critical step in the regulation of protein synthesis and cell proliferation. Inhibition of this pathway can lead to cell cycle arrest. nih.gov The antitumor capacity of some 1,3,4-thiadiazole derivatives has also been linked to their potential to inhibit other kinases such as Abl kinase and the human epidermal growth factor receptor (EGFR). mdpi.com

Cellular Biology Research: Mechanistic Responses in Model Systems

In cellular models, the molecular interactions of imidazo[2,1-b] iiarjournals.orgresearchgate.netthiadiazole derivatives manifest as distinct effects on cell proliferation, cell cycle progression, and the induction of programmed cell death.

Insights into Cell Proliferation Modulatory Mechanisms

Derivatives of imidazo[2,1-b] iiarjournals.orgresearchgate.netthiadiazole have demonstrated potent modulatory effects on the proliferation of various cell lines, particularly in cancer models. nih.govnih.gov The antiproliferative effects have been linked to the inhibition of FAK phosphorylation and the modulation of the epithelial-to-mesenchymal transition (EMT), a process critical for cell migration. nih.govbohrium.com In some instances, these compounds have been shown to increase the mRNA expression of the human equilibrative nucleoside transporter-1 (hENT-1), which can potentiate the antiproliferative effects of other agents like gemcitabine. iiarjournals.orgnih.gov

Analysis of Apoptotic Induction Pathways and Cell Cycle Arrest Mechanisms

Detailed mechanistic studies have elucidated how imidazo[2,1-b] iiarjournals.orgresearchgate.netthiadiazole derivatives can induce apoptosis and cause cell cycle arrest in model systems.

Apoptotic Induction: One key finding is that certain derivatives can induce cytotoxicity by activating the extrinsic pathway of apoptosis. nih.gov This has been investigated through various cellular biology techniques, including the analysis of mitochondrial membrane potential and Annexin V-FITC flow cytometry. nih.gov Other studies have shown that imidazo[2,1-b] iiarjournals.orgresearchgate.netthiadiazole–chalcone hybrids can induce apoptosis through the activation of caspase-3 and caspase-8. rsc.orgsemanticscholar.org

Cell Cycle Arrest: Flow cytometric analyses have repeatedly shown that treatment with these compounds can lead to the accumulation of cells in specific phases of the cell cycle. mdpi.com Arrest has been observed in the G0/G1 phase and the G2/M phase. rsc.orgnih.gov The mechanistic basis for this arrest has been linked to the modulation of key regulatory proteins. For instance, G0/G1 phase arrest has been associated with a decrease in the cell cycle regulatory protein cyclin D1 and an increase in cyclin-dependent kinase inhibitors like Cip1/p21 and Kip1/p27. rsc.orgsemanticscholar.org Similarly, G2/M phase arrest has been correlated with increased levels of cyclin-B1 and the inhibition of tubulin assembly. nih.gov

| Compound Class | Cell Line | Observed Cellular Mechanism | Reference |

| Imidazo[2,1-b] iiarjournals.orgresearchgate.netthiadiazole-linked oxindoles | Human cancer cell lines | Accumulation of cells in G2/M phase, inhibition of tubulin assembly | nih.gov |

| Imidazo[2,1-b] iiarjournals.orgresearchgate.netthiadiazole–chalcones | DU-145 (prostate cancer) | G0/G1 phase arrest, activation of caspase-3 and 8 | rsc.orgsemanticscholar.org |

| 2,5,6-substituted imidazo[2,1-b] iiarjournals.orgresearchgate.netthiadiazole | NCI-60 panel | Activation of extrinsic pathway of apoptosis | nih.gov |

| 1,3,4-thiadiazole derivatives | LoVo (colon cancer) | Arrest in G2+M phase after 48h treatment | mdpi.com |

An in-depth examination of the biological mechanisms associated with the chemical compound 2-(1H-Imidazol-1-yl)-1,3,4-thiadiazole and its related derivatives reveals a multifaceted profile of interactions at the cellular and molecular level. Research into this scaffold, particularly the fused imidazo[2,1-b] nih.govnih.govyoutube.comthiadiazole system, has uncovered specific pathways through which these molecules exert their effects. This article focuses solely on the mechanistic investigations of this compound class, adhering to a strict scientific framework that excludes clinical or safety-related data.

Q & A

Q. Basic

- Antifungal assays : Broth microdilution against Candida albicans (MIC ≤ 16 µg/mL) .

- Antibacterial screening : Disk diffusion against Staphylococcus aureus (zone of inhibition >15 mm) .

- Resazurin-based viability assays for rapid screening .

What strategies can resolve contradictions in biological activity data across studies?

Q. Advanced

- Standardized protocols : Use consistent cell lines (e.g., A549 for cancer) and assay conditions (e.g., 48-h incubation) .

- Comparative pharmacokinetics : Assess bioavailability differences via HPLC-MS in rodent models .

- Meta-analysis of substituent effects (e.g., fluorophenyl vs. bromophenyl groups) .

How do modifications at the imidazole and thiadiazole rings influence pharmacokinetic properties?

Q. Advanced

- Imidazole N-alkylation : Improves logP (e.g., from 1.2 to 2.5) for blood-brain barrier penetration .

- Thiadiazole sulfonamide groups : Enhance solubility (aqueous solubility >50 µg/mL) and reduce hepatotoxicity .

- Methoxy substitutions : Increase metabolic stability (t₁/₂ > 6 h in liver microsomes) .

What are the key considerations for ensuring reproducibility in solvent-free synthesis?

Q. Basic

- Catalyst purity : Eaton’s reagent (P₂O₅·MsOH) must be anhydrous .

- Temperature control : Maintain 80±2°C to prevent side reactions .

- Substrate ratios : Use 1:1.2 molar ratio of imidazole to acylating agent .

What emerging biological targets are being explored for these derivatives in neurological disease models?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.